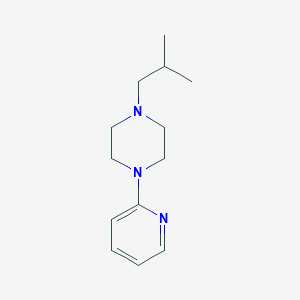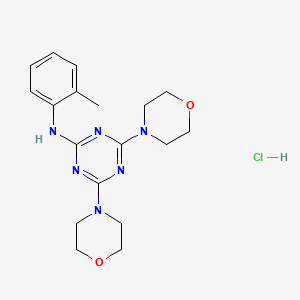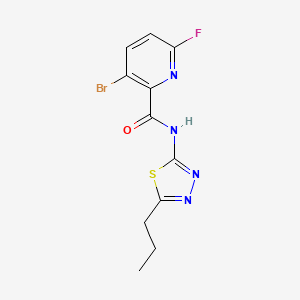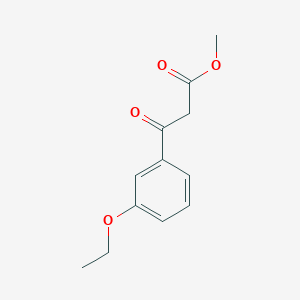
6-fluoro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(piperidin-1-yl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(piperidin-1-yl)quinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with fluorine, methyl, phenyl, oxadiazole, and piperidine groups. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(piperidin-1-yl)quinolin-4(1H)-one typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Piperidine Group: Piperidine can be introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group on the quinoline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Substitution: The fluorine atom on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, 6-fluoro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(piperidin-1-yl)quinolin-4(1H)-one has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its structural features allow it to interact with various enzymes and receptors, making it a potential lead compound for the development of new drugs.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique electronic structure.
Mecanismo De Acción
The mechanism of action of 6-fluoro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(piperidin-1-yl)quinolin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances its binding affinity to these targets, while the oxadiazole and piperidine groups contribute to its overall biological activity. The compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-fluoroquinoline derivatives: These compounds share the quinoline core and fluorine substitution but differ in other substituents.
1,2,4-oxadiazole derivatives: These compounds contain the oxadiazole ring but may have different core structures.
Piperidine-containing compounds: These compounds include the piperidine ring but vary in their overall structure.
Uniqueness
6-fluoro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(piperidin-1-yl)quinolin-4(1H)-one is unique due to its combination of a quinoline core with fluorine, oxadiazole, and piperidine groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.
Propiedades
IUPAC Name |
6-fluoro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-piperidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O2/c1-27-14-17(23-25-22(26-30-23)15-8-4-2-5-9-15)21(29)16-12-18(24)20(13-19(16)27)28-10-6-3-7-11-28/h2,4-5,8-9,12-14H,3,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUWJNCBYRDDHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C4=NC(=NO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(4-fluorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B2667757.png)


![6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2667762.png)
![N-mesityl-2-((6-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)acetamide](/img/structure/B2667763.png)


![1-(1-Isobutyl-1h-benzo[d]imidazol-2-yl)ethan-1-ol](/img/structure/B2667770.png)
![Tert-butyl 3-[(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2667771.png)

![2-Cyano-3-[3-ethoxy-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)phenyl]prop-2-enamide](/img/structure/B2667773.png)
